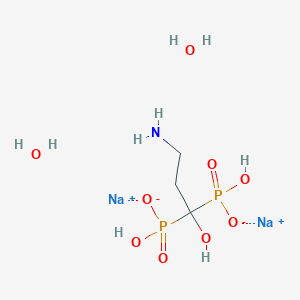
DISODIUM PAMIDRONATE
Overview
Description
Disodium Pamidronate is a bisphosphonate available in 30 mg, 60 mg, or 90 mg vials for intravenous administration . It is used for the treatment of moderate or severe hypercalcemia associated with malignancy, with or without bone metastases . The principal pharmacologic action of pamidronate disodium is inhibition of bone resorption .
Synthesis Analysis
Pamidronate Disodium is synthesized by combining pamidronic acid and sodium hydroxide . A study has shown that a new amide bond was formed between the hydroxyl end groups of the synthesized copolymer carriers and an amine group of pamidronate .Molecular Structure Analysis
The molecular formula of Disodium Pamidronate is C3H9NO7P2Na2 . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Chemical Reactions Analysis
A study has shown that the physico-chemical properties of the copolymer matrices depend on the kinetic release of PAM from the synthesized branched copolymer conjugate-coated hydroxyapatite granules doped with selenite ions . Another study has developed an HPLC method with pre-column derivatization for the determination of disodium pamidronate for injection .Physical And Chemical Properties Analysis
Disodium Pamidronate is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Scientific Research Applications
Treatment of Resorptive Bone Disease : Disodium pamidronate is effective in various conditions characterized by pathologically enhanced bone turnover. These include Paget's disease, hypercalcemia of malignancy, osteolytic bone metastasis, steroid-induced osteoporosis, and idiopathic osteoporosis. It's particularly effective in restoring normocalcaemia in patients with hypercalcemia of malignancy associated with bone metastases (Fitton & McTavish, 1991).
Use in Juvenile Osteoporosis : Intravenous disodium pamidronate has shown positive results in children with vertebral osteoporosis, providing rapid pain relief and significant increases in lumbar spine bone density (Shaw, Boivin, & Crabtree, 2000).
Sclerosis of Lytic Metastatic Bone Lesions : It's reported to induce sclerosis of lytic bone metastases in patients with various cancers, leading to improved quality of life (Tanaka, Fushimi, Fuji, & Ford, 2004).
Treatment of Tubulointerstitial Nephritis with Fanconi Syndrome : Intravenous pamidronate is used in cases of tubulointerstitial nephritis with Fanconi syndrome, although this application should be closely monitored due to potential renal toxicity (Buysschaert, Cosyns, Barreto, & Jadoul, 2003).
Anti-myeloma Activity : Studies indicate significant reduction in marrow plasmacytosis and plasma cell labeling index in patients with progressive myeloma, demonstrating its potential anti-myeloma effects (Dhodapkar et al., 1998).
Treatment of Diffuse Sclerosing Osteomyelitis of the Mandible : It has been found to alleviate pain, swelling, and improve mouth opening in patients with diffuse sclerosing osteomyelitis of the mandible (Li, Jia, An, & Zhang, 2020).
Management of Bone Pain Due to Malignancy : Disodium pamidronate plays a significant role in the prevention of skeletal complications and relief of pain in patients with metastatic bone disease due to various cancers (Groff et al., 2001).
Treatment of Hypercalcemia Secondary to Acute Vitamin D Intoxication : It has been successfully used to treat acute, severe hypercalcemia secondary to iatrogenic vitamin D poisoning (Lee & Lee, 1998).
Primary Prevention of Glucocorticoid-Induced Osteoporosis : Early intermittent intravenous administration of disodium pamidronate can effectively prevent glucocorticoid-induced osteoporosis, as assessed by bone mineral density measurements (Boutsen et al., 1997).
Treatment of Bone Metastases in Patients with Breast Cancer : It has been evaluated as a palliative treatment for bone metastases in patients with breast cancer, showing potential benefits (Glover et al., 1994).
Safety And Hazards
Future Directions
Pamidronate Disodium is being studied in the treatment of other types of cancer . It is also being used in the prevention of bone loss after liver transplantation . Furthermore, it is being used in the treatment of bone damage caused by certain types of cancer such as breast cancer or bone marrow cancer .
properties
IUPAC Name |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.2Na.2H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAMKQBOELBRBL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H13NNa2O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45358001 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



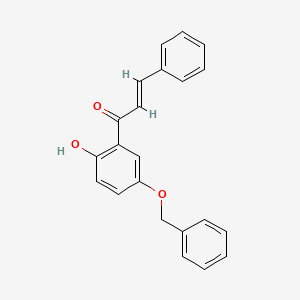

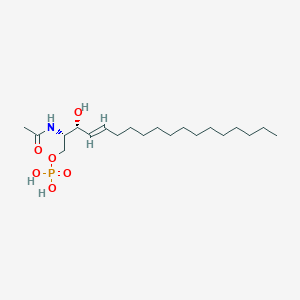

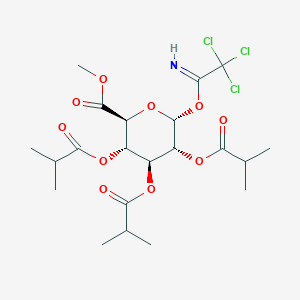
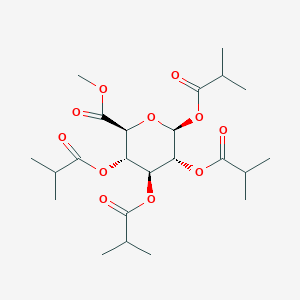


![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
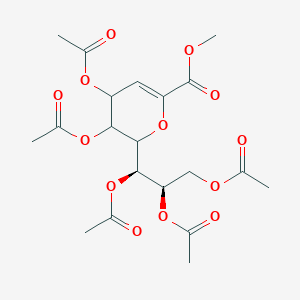
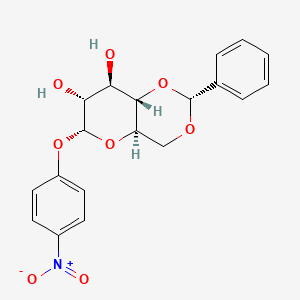
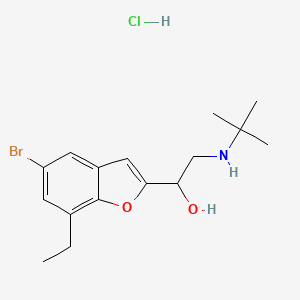

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)